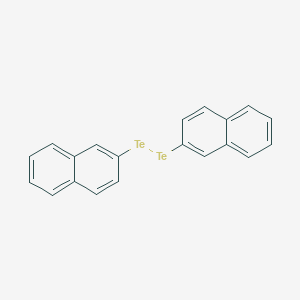

2-Naphthyl ditelluride

Description

2-Naphthyl ditelluride is an organotellurium compound characterized by two tellurium atoms bonded to a naphthalene backbone. Tellurium, a chalcogen with chemical similarities to sulfur and selenium, exhibits lower bond energy in ditelluride bonds compared to disulfides or diselenides, enhancing its redox responsiveness . This property is exploited in biomedical applications, such as glutathione (GSH)-responsive drug delivery systems, where ditelluride bonds enable controlled drug release under reducing conditions .

Properties

CAS No. |

1666-12-2 |

|---|---|

Molecular Formula |

C20H14Te2 |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

2-(naphthalen-2-ylditellanyl)naphthalene |

InChI |

InChI=1S/C20H14Te2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

InChI Key |

NGUCHGSZGOURSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)[Te][Te]C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Bond Energy and Redox Responsiveness

The Te–Te bond in ditellurides has a bond energy of ~126 kJ/mol, significantly lower than S–S (~240 kJ/mol) and Se–Se (~172 kJ/mol) bonds . This renders 2-naphthyl ditelluride more reactive toward reducing agents like GSH compared to sulfur- or selenium-based analogs. For example, ditelluride-containing nanoparticles exhibit faster drug release kinetics than disulfide-based systems, making them promising for targeted cancer therapy .

Table 1: Bond Energy and Reactivity of Chalcogen-Chalcogen Bonds

| Compound Type | Bond Energy (kJ/mol) | Redox Responsiveness to GSH |

|---|---|---|

| Disulfide (S–S) | ~240 | Moderate |

| Diselenide (Se–Se) | ~172 | High |

| Ditelluride (Te–Te) | ~126 | Very High |

Toxicity and Genotoxicity

Organotellurides, including diphenyl ditelluride, demonstrate higher toxicity compared to diselenides and disulfides. In vivo studies show that (PhTe)₂ induces genotoxicity and oxidative stress in mice, whereas diphenyl diselenide (PhSe)₂ exhibits antioxidant and protective effects . This suggests that substituting selenium with tellurium in naphthyl derivatives like 2-naphthyl ditelluride may amplify toxicity, necessitating careful evaluation for therapeutic use .

Table 2: Toxicity Profile of Organochalcogenides

| Compound | Toxicity Level | Key Findings |

|---|---|---|

| Diphenyl disulfide | Low | Minimal oxidative stress |

| Diphenyl diselenide | Moderate | Antioxidant properties |

| Diphenyl ditelluride | High | Genotoxic, induces oxidative damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.